

# 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide safety data sheet (SDS)

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## Compound of Interest

**Compound Name:** 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

**CAS No.:** 928713-27-3

**Cat. No.:** B3038903

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## Technical Whitepaper: 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide Safety, Synthesis, and Application Guide Part 1: Chemical Identity & Physicochemical Profile

This compound serves as a versatile electrophilic building block in medicinal chemistry, particularly for the introduction of the N-benzylacetamide motif or for subsequent cyclization into isoquinoline derivatives.

Property	Specification
Chemical Name	2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
CAS Number	928713-27-3
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO <sub>3</sub>
Molecular Weight	243.69 g/mol
Physical State	Solid (typically off-white to pale yellow crystalline powder)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water.
LogP (Predicted)	~1.56 (Moderate lipophilicity)
SMILES	<chem>COC1=CC(OC)=C(CNC(CCl)=O)C=C1</chem>

## Part 2: Hazard Identification & Toxicology (Mechanistic SDS)

Scientific Rationale (Read-Across Analysis): Specific toxicological data for CAS 928713-27-3 is limited in public registries. However, the safety profile is derived via Structure-Activity Relationship (SAR) analysis of the pharmacophore: the

-chloroacetamide moiety. This functional group is a potent alkylating agent capable of reacting with nucleophilic residues (cysteine thiols) in proteins.

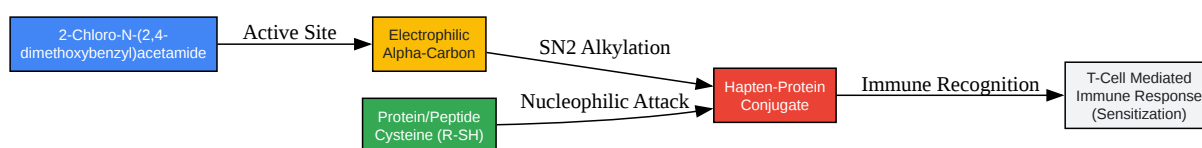
### Core Hazards (GHS Classification)

- Skin Sensitization (Category 1): High potential for allergic contact dermatitis due to haptization of skin proteins.
- Acute Toxicity (Oral/Dermal - Category 3/4): Inferred from the toxicity of 2-chloroacetamide (CAS 79-07-2).
- Skin/Eye Irritation (Category 2): Direct electrophilic attack on mucosal membranes.

- Reproductive Toxicity (Suspected - Category 2): Analogous simple chloroacetamides show potential reproductive effects.

## Molecular Mechanism of Toxicity

The toxicity is driven by the electrophilic carbon of the chloroacetyl group. It undergoes an reaction with biological nucleophiles (specifically glutathione or protein thiols), leading to cellular stress or immune activation (sensitization).



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## Part 3: Handling, Storage, & Emergency Protocols

### Storage & Stability

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the amide or displacement of the chloride by moisture over time.
- Shelf Life: ~2 years if properly sealed and desiccated.

### Emergency Response

- Eye Contact: Flush immediately with saline for 15 minutes. The lipophilic nature requires prolonged irrigation to ensure removal.
- Skin Contact: Wash with soap and water immediately. Do NOT use alcohol (ethanol), as it may enhance transdermal absorption of the alkylating agent.
- Spill Cleanup: Dampen with water to prevent dust generation.[1] Neutralize surface with a dilute ammonia solution or sodium thiosulfate (destroys the alkylating potential).

## Part 4: Synthesis Protocol

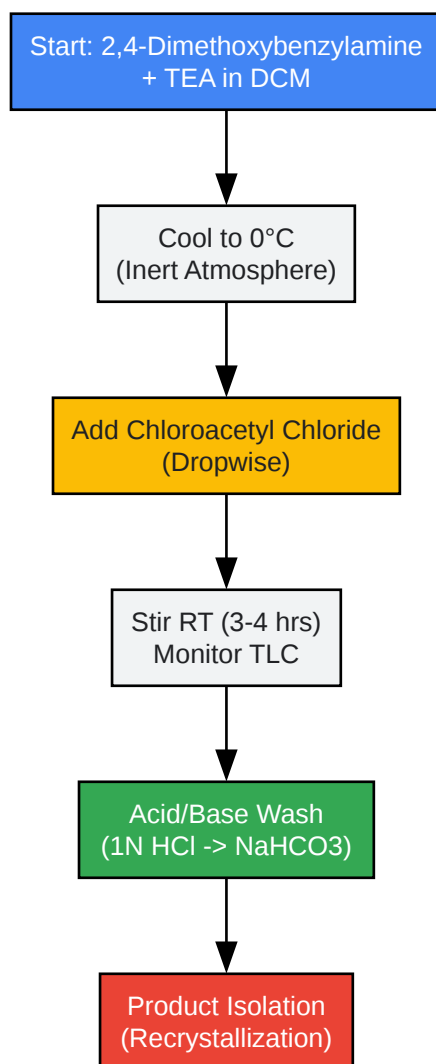
Objective: Synthesis of **2-Chloro-N-(2,4-dimethoxybenzyl)acetamide** via Schotten-Baumann conditions.

### Reagents

- 2,4-Dimethoxybenzylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

### Step-by-Step Methodology

- Preparation: Dissolve 2,4-dimethoxybenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.
- Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.
- Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Maintain temperature < 5°C to prevent bis-acylation.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
- Work-up:
  - Wash organic layer with 1N HCl (to remove unreacted amine).
  - Wash with Sat. NaHCO<sub>3</sub> (to remove acid byproducts).
  - Wash with Brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.



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## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide (Analogous Hazard Data). Retrieved from [\[Link\]](#)

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## Sources

- [1. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](https://pim-resources.coleparmer.com)
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